molecular formula C19H22INO4 B3697645 3,4,5-triethoxy-N-(2-iodophenyl)benzamide

3,4,5-triethoxy-N-(2-iodophenyl)benzamide

Cat. No.: B3697645
M. Wt: 455.3 g/mol
InChI Key: WTEOFBFQERCUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-(2-iodophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three ethoxy groups attached to the benzene ring and an iodine atom attached to the phenyl group

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-(2-iodophenyl)benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 2-iodoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

3,4,5-triethoxy-N-(2-iodophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4,5-triethoxy-N-(2-iodophenyl)benzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development and as a diagnostic agent in medical imaging.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,4,5-triethoxy-N-(2-iodophenyl)benzamide can be compared with other similar compounds, such as:

    3,4,5-triethoxy-N-(4-iodophenyl)benzamide: This compound has the iodine atom attached to the para position of the phenyl group, which may result in different chemical and biological properties.

    3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide: This compound has a fluorine atom in addition to the iodine atom, which can influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxy and iodine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4,5-triethoxy-N-(2-iodophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22INO4/c1-4-23-16-11-13(12-17(24-5-2)18(16)25-6-3)19(22)21-15-10-8-7-9-14(15)20/h7-12H,4-6H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEOFBFQERCUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-triethoxy-N-(2-iodophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-triethoxy-N-(2-iodophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,4,5-triethoxy-N-(2-iodophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3,4,5-triethoxy-N-(2-iodophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3,4,5-triethoxy-N-(2-iodophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3,4,5-triethoxy-N-(2-iodophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.